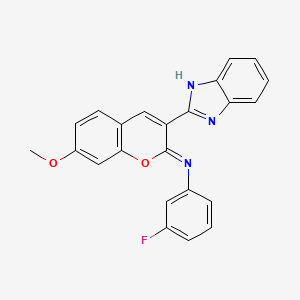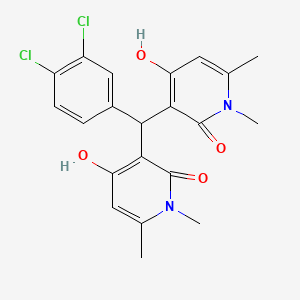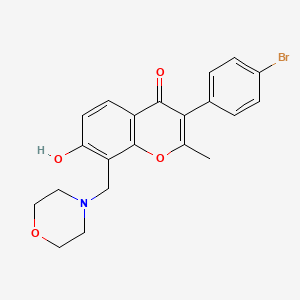
3-Chloro-2-((1-((2-ethoxyphenyl)sulfonyl)piperidin-4-yl)oxy)pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “3-Chloro-2-((1-((2-ethoxyphenyl)sulfonyl)piperidin-4-yl)oxy)pyridine” is a complex organic molecule that contains a pyridine ring, a piperidine ring, and an ethoxyphenylsulfonyl group. Pyridine is a basic heterocyclic organic compound similar to benzene, and it has the chemical formula C5H5N. Piperidine is a widely used building block and chemical reagent in the synthesis of organic compounds, including pharmaceuticals . The ethoxyphenylsulfonyl group is a sulfonyl group bonded to an ethoxyphenyl group, which is a phenyl group with an ethoxy group (-OCH2CH3) attached to it.
Chemical Reactions Analysis
This compound, like many organic compounds, could undergo a variety of chemical reactions. The pyridine ring, for example, could undergo electrophilic substitution reactions. The piperidine ring could participate in reactions typical of amines .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, its solubility would depend on the presence and location of polar groups. Its melting and boiling points would depend on the strength of the intermolecular forces .Applications De Recherche Scientifique
Synthesis Methodologies
The synthesis of related compounds involves a series of chemical reactions that provide insights into the versatility of pyridine derivatives. For instance, the synthesis of 2-Chloro-4-(piperidin-1-ylmethyl)pyridine as an intermediate of lafutidine showcases a method involving chlorination and condensation steps, yielding an overall outcome of about 62% (Shen Li, 2012). This highlights the chemical reactivity and potential modifications to the pyridine core for various applications.
Structural and Electronic Properties
Research on the structural and electronic properties of anticonvulsant compounds reveals critical insights into the pharmacophore's design. Crystal structures of anticonvulsant compounds, including those with piperidin-4-ol, have been solved and refined, providing a basis for understanding the molecular interactions and electronic delocalization influencing drug activity (Guy Georges et al., 1989). This information is crucial for designing molecules with enhanced biological activity.
Antimicrobial Activity
The synthesis and antimicrobial studies of new pyridine derivatives, including the interaction with piperazine and 4-methoxyphenylpiperazine, demonstrate the potential for developing novel antimicrobial agents. These compounds have shown considerable antibacterial activity, underscoring the importance of pyridine derivatives in the search for new antimicrobial drugs (N. B. Patel & S. N. Agravat, 2009).
Chemical Reactions and Novel Compounds
The exploration of reactions with cyclic amines, such as piperidine, morpholine, and pyrrolidine, to create novel compounds further expands the application of pyridine derivatives in chemical synthesis. These reactions can lead to the formation of compounds with varying functional groups, showcasing the versatility of pyridine derivatives in organic synthesis (A. Tyrkov, 2006).
Mécanisme D'action
Target of Action
It is known that this compound is used in the suzuki–miyaura coupling reaction , a widely-applied transition metal catalyzed carbon–carbon bond forming reaction . The targets in this reaction are chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .
Mode of Action
In the Suzuki–Miyaura coupling reaction, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The biochemical pathways affected by 3-Chloro-2-((1-((2-ethoxyphenyl)sulfonyl)piperidin-4-yl)oxy)pyridine are related to the Suzuki–Miyaura coupling reaction . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .
Pharmacokinetics
It’s worth noting that the stability of organoboron compounds, which are highly valuable building blocks in organic synthesis, can be a factor influencing the bioavailability .
Result of Action
The result of the action of 3-Chloro-2-((1-((2-ethoxyphenyl)sulfonyl)piperidin-4-yl)oxy)pyridine is the formation of a new carbon–carbon bond via the Suzuki–Miyaura coupling reaction . This reaction is known for its mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared, and generally environmentally benign organoboron reagent .
Action Environment
The action environment can influence the efficacy and stability of 3-Chloro-2-((1-((2-ethoxyphenyl)sulfonyl)piperidin-4-yl)oxy)pyridine. Additionally, the properties of the boron reagents used in the Suzuki–Miyaura coupling reaction can be tailored for application under specific conditions .
Orientations Futures
Propriétés
IUPAC Name |
3-chloro-2-[1-(2-ethoxyphenyl)sulfonylpiperidin-4-yl]oxypyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21ClN2O4S/c1-2-24-16-7-3-4-8-17(16)26(22,23)21-12-9-14(10-13-21)25-18-15(19)6-5-11-20-18/h3-8,11,14H,2,9-10,12-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZJXIMQOZPKIRE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1S(=O)(=O)N2CCC(CC2)OC3=C(C=CC=N3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21ClN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-2-((1-((2-ethoxyphenyl)sulfonyl)piperidin-4-yl)oxy)pyridine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(2,4-Difluorobenzene-6-id-1-yl)-5-(trifluoromethyl)pyridine;iridium;5-(trifluoromethyl)-2-[5-(trifluoromethyl)pyridin-2-yl]pyridine;hexafluorophosphate](/img/no-structure.png)

![N-[2-(trifluoromethoxy)phenyl]prop-2-enamide](/img/structure/B2816477.png)
![1-[4-(Trifluoromethyl)phenyl]pyrrolidin-3-amine](/img/structure/B2816478.png)

![N-(2-(dimethylamino)ethyl)-4-methoxy-N-(4-(methylsulfonyl)benzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2816486.png)
methylene]amino}oxy)carbonyl]thiophene](/img/structure/B2816487.png)
![methyl 5-[2-[5-(furan-2-yl)-4-oxo-3-prop-2-enylthieno[2,3-d]pyrimidin-2-yl]sulfanylacetyl]-2,4-dimethyl-1H-pyrrole-3-carboxylate](/img/structure/B2816488.png)
![3-bromo-N-(3-imidazo[1,2-a]pyrimidin-2-ylphenyl)benzamide](/img/structure/B2816489.png)
![2-[Acetyl(propan-2-yl)amino]-4-methyl-1,3-thiazole-5-carboxylic acid](/img/structure/B2816490.png)
![N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-5-bromothiophene-2-carboxamide](/img/structure/B2816491.png)


![[4-(difluoromethyl)-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-1-yl]acetic acid](/img/structure/B2816496.png)